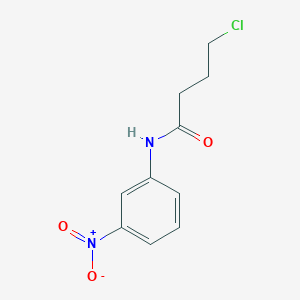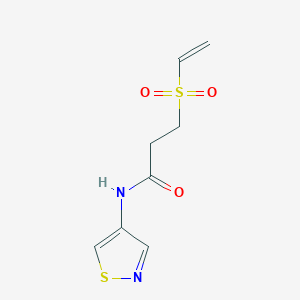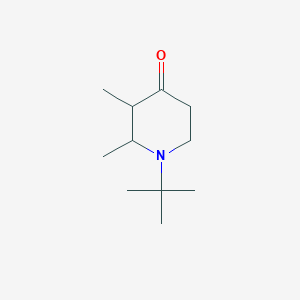![molecular formula C12H15N3O3S B2804363 ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate CAS No. 1286705-35-8](/img/structure/B2804363.png)
ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The structure of thiazolo[3,2-a]pyrimidine derivatives has been studied in detail . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .Applications De Recherche Scientifique
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, a compound related to ethyl carbamates, occurs in fermented foods and beverages at low levels, ranging from ng/L to mg/L. It is recognized for its genotoxic and carcinogenic properties across various species, including mice, rats, hamsters, and monkeys. EC is produced through chemical mechanisms involving urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid via ethyl carbamate precursors such as cyanate. Understanding its formation and presence in consumables has spurred research into detection methods and prevention strategies to mitigate its levels in food and beverages, thereby minimizing health risks associated with its consumption (Weber & Sharypov, 2009).
Toxicological Reviews and Mechanisms
Research on the toxicological profiles and mechanisms of ethyl carbamates, including urethane, highlights the complexity of their interactions with biological systems. Studies have detailed the metabolic pathways leading to their carcinogenicity, emphasizing the importance of understanding these mechanisms for assessing risks and developing safety guidelines. Such insights are crucial for the regulation of substances containing ethyl carbamates and for informing the public and industries about potential health implications (Benson & Beland, 1997).
Analytical and Detection Techniques
The detection and quantification of ethyl carbamates in alcoholic beverages and foods have evolved, incorporating techniques such as gas chromatography coupled to mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods. These advancements in analytical methods facilitate the monitoring and management of ethyl carbamate levels in various products, contributing to food safety and consumer protection (Zhao Gong-ling, 2009).
Biologically Relevant Derivatives
Derivatives of ethyl carbamates, such as those incorporating thiazolo[3,2-a]pyrimidin-3-yl groups, have potential applications in the development of biologically relevant compounds, including optical sensors and materials for optoelectronic devices. These derivatives can serve as recognition units due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications and for investigating biological and medicinal properties (Jindal & Kaur, 2021).
Mécanisme D'action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, are known to exhibit a broad spectrum of pharmacological activity . They are considered structural analogs of biogenic purine bases and can be potential purine antagonists .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Compounds in the thiazolo[3,2-a]pyrimidines class are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities .
Orientations Futures
Thiazolo[3,2-a]pyrimidines, because of their virtually unlimited synthetic and pharmacological potential, have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . Thus, the development of new synthetic methods and the study of the biological activity of thiazolo[3,2-a]pyrimidines and their derivatives, including ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate, remain an active area of research .
Propriétés
IUPAC Name |
ethyl N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-18-12(17)13-5-4-9-7-19-11-14-8(2)6-10(16)15(9)11/h6-7H,3-5H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMLUIRKWQLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CSC2=NC(=CC(=O)N12)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide](/img/structure/B2804282.png)
![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2804284.png)

![N-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2804290.png)
![2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2804291.png)

![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2804298.png)

